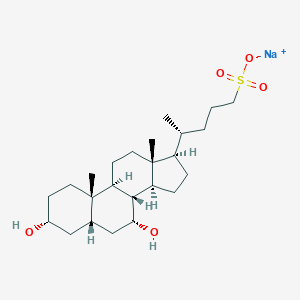![molecular formula C26H27N3O2 B237142 N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)
N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide, commonly known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PIPER belongs to the class of piperazine compounds, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of PIPER involves its interaction with specific targets in the body, such as receptors and enzymes. In cancer cells, PIPER has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP activity, PIPER induces DNA damage and triggers apoptosis in cancer cells. In neurology and psychiatry, PIPER has been shown to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
PIPER has been shown to have various biochemical and physiological effects in the body. In cancer cells, PIPER induces DNA damage and triggers apoptosis, leading to the inhibition of cancer cell growth. In neurology and psychiatry, PIPER has been shown to modulate the activity of dopamine and serotonin receptors, leading to the regulation of mood and behavior.
実験室実験の利点と制限
One of the advantages of using PIPER in lab experiments is its potential therapeutic applications in various fields such as cancer research, neurology, and psychiatry. However, one of the limitations of using PIPER in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
将来の方向性
There are several future directions for the research on PIPER. One of the future directions is to study the potential therapeutic applications of PIPER in other fields such as immunology and infectious diseases. Another future direction is to develop more potent and selective derivatives of PIPER for improved therapeutic efficacy and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of PIPER in different cell types and physiological conditions.
合成法
The synthesis of PIPER involves the reaction between 4-bromo-N-(4-fluorophenyl)benzamide and 4-piperidinone hydrochloride in the presence of a base such as potassium carbonate. This reaction yields PIPER as a white solid, which can be purified using column chromatography.
科学的研究の応用
PIPER has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and psychiatry. In cancer research, PIPER has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neurology and psychiatry, PIPER has been studied for its potential to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
特性
分子式 |
C26H27N3O2 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
4-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C26H27N3O2/c1-2-25(30)29-18-16-28(17-19-29)24-14-12-23(13-15-24)27-26(31)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-15H,2,16-19H2,1H3,(H,27,31) |
InChIキー |
NIVJTDXKYXWXLG-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
正規SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



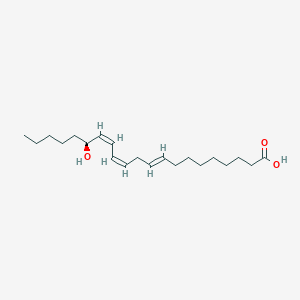
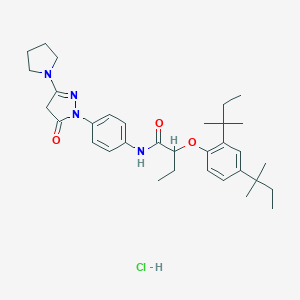
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
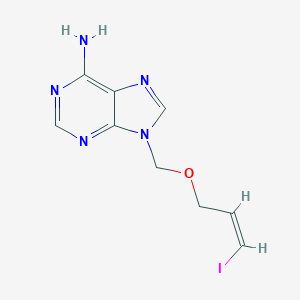
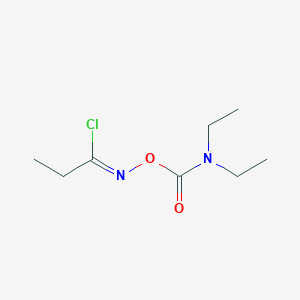
![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)
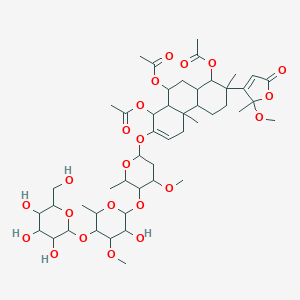
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)
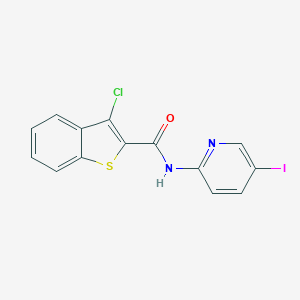
![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)
![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)

